molecular formula C7H8BrNO2S B2595113 3-Bromo-2-methylbenzenesulfonamide CAS No. 1032507-35-9

3-Bromo-2-methylbenzenesulfonamide

Cat. No.: B2595113
CAS No.: 1032507-35-9
M. Wt: 250.11
InChI Key: OJPKVYUOZLYJSY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylbenzenesulfonamide has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Characterization : One study highlights the synthesis and structural characterization of compounds related to 3-Bromo-2-methylbenzenesulfonamide, showing its application in developing HIV-1 infection prevention strategies. The research demonstrates the compound's role as an intermediate in synthesizing novel molecular antagonists targeting CCR5 receptors, potentially offering new pathways for drug development against HIV (Cheng De-ju, 2015).

Anticancer and Antibacterial Properties

Anticancer Property : Another study explores the anticancer properties of derivatives of this compound. The synthesis and crystal structure of a novel compound were analyzed, with findings suggesting its potential use in cancer treatment due to its unexpected synthesis and structural properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Antibacterial and Lipoxygenase Inhibition : Further research into N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides revealed their significant antibacterial potential and inhibition of lipoxygenase. These findings suggest these compounds' therapeutic relevance for treating inflammatory diseases and their utility in drug development for antibacterial applications (M. Abbasi et al., 2017).

Photochemical and Photophysical Properties

Singlet Oxygen Quantum Yield : A study on new zinc phthalocyanine compounds substituted with this compound derivatives reveals their high singlet oxygen quantum yields. Such properties are crucial for the compounds' application in photodynamic therapy, offering a promising avenue for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Analytical and Synthetic Applications

Electrophilic Cyanation : The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides showcases the role of this compound derivatives in synthesizing benzonitriles. This method emphasizes the efficiency and versatility of such compounds in creating valuable intermediates for pharmaceutical development (P. Anbarasan, H. Neumann, M. Beller, 2011).

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-methylbenzenesulfonamide are enzymes such as dihydropteroate synthetase (DHPS) and carbonic anhydrase . These enzymes play crucial roles in various biological processes. For instance, DHPS is vital in the synthesis of folate, a key component required for cells to make nucleic acids .

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor . It mimics the structure of the substrate, in this case, p-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing the actual substrate from binding . This results in the inhibition of the enzyme’s function, specifically the synthesis of folic acid, which is essential for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of DHPS by this compound affects the folate synthesis pathway . This disruption prevents the production of nucleic acids, such as DNA or RNA, thereby inhibiting bacterial growth and replication . The compound’s action is bacteriostatic, meaning it prevents bacteria from growing, rather than killing them directly .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption and distribution profiles due to its small size and polarity . Its impact on bioavailability would depend on these factors, as well as its metabolic stability and elimination rate.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for nucleic acid production, the compound effectively halts the replication of bacteria, leading to a decrease in bacterial population over time .

Properties

IUPAC Name

3-bromo-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPKVYUOZLYJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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